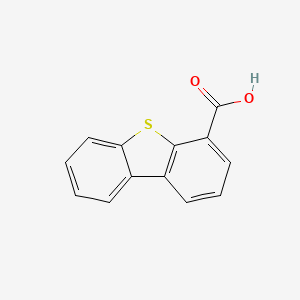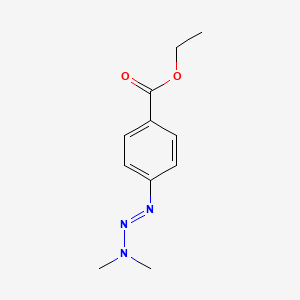
4-Hydroxy-3'-methoxybibenzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3’-methoxybibenzyl is a chemical compound with the molecular formula C8H10O3 . It is also known by the synonyms NSC 3993 and Vanillyl alcohol . The compound has a molecular weight of 154.16 .
Synthesis Analysis
The synthesis of 4-Hydroxy-3’-methoxybibenzyl can be achieved through various methods. For instance, it can be synthesized from Vanillin . Another method involves the Friedel-Crafts reaction . In addition, it can be prepared by converting the corresponding ethyl ester into hydrazides, followed by a reaction with 4-hydroxy-3-methoxy-benzaldehyde .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3’-methoxybibenzyl can be analyzed using various techniques such as X-ray diffraction . The functional groups and vibrational modes can be analyzed by spectral studies .Chemical Reactions Analysis
4-Hydroxy-3’-methoxybibenzyl can undergo various chemical reactions. For example, it can be used in the synthesis of 1,5- bis (4-cyano-2-methoxyphenoxy)-3-oxapentane . It can also be oxidized to vanillin in the presence of a Pd0 catalyst immobilized on surface-functionalized SBA-15 .Physical And Chemical Properties Analysis
4-Hydroxy-3’-methoxybibenzyl has a melting point of 110-117 °C . It is classified as a cross-linking reagent . The compound is also characterized by its SMILES string COc1cc (CO)ccc1O and InChI key ZENOXNGFMSCLLL-UHFFFAOYSA-N .Scientific Research Applications
Phototriggers and Photochemical Studies
- 4-Hydroxy-3'-methoxybibenzyl derivatives, specifically 3-methoxy and 3,5-dimethoxy substituents on the 4-hydroxyphenacyl (pHP) group, have been explored in photochemical studies. These derivatives significantly extend the absorption range of the pHP chromophore, allowing for effective photorelease of amino acids such as glutamic acid and GABA (Conrad, Givens, Weber, & Kandler, 2000).
Biosynthesis and Bioplastics
- Engineered strains of Methylosinus trichosporium OB3b were used to synthesize 4-Hydroxybutyrate, a related compound, from methane. This research demonstrates the potential of methane-based biosynthesis for industrial applications, including bioplastics production (Nguyen & Lee, 2021).
Corrosion Inhibition
- 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound related to 4-Hydroxy-3'-methoxybibenzyl, shows promise as a corrosion inhibitor for mild steel in hydrochloric acid medium. This research highlights the potential of methoxy derivatives in protecting metals from corrosion (Bentiss et al., 2009).
DNA-Binding Studies
- Compounds like (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide have been synthesized and studied for their ability to bind with DNA. This research contributes to understanding the interactions between certain chemical structures and DNA, which can be crucial for the development of new drugs and therapeutic agents (Channar et al., 2019).
Antioxidant Properties
- Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a related compound, has been identified for its high antioxidant properties. It shows potential applications in the food industry, health, and cosmetics, highlighting the relevance of hydroxycinnamic acids in various sectors (Barberousse et al., 2008).
Pharmaceutical Research
- Compounds based on a terphenyl scaffold, including 4-nitro-2-phenyl-3'-methoxycarbonylbiphenyl, have been designed as inhibitors of protein farnesyltransferase. Such research is crucial in the development of new drugs, particularly for targeting specific proteins in disease treatment (Ohkanda et al., 2002).
properties
CAS RN |
59586-27-5 |
|---|---|
Product Name |
4-Hydroxy-3'-methoxybibenzyl |
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-[2-(3-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12/h2-4,7-11,16H,5-6H2,1H3 |
InChI Key |
QHWSNPUNTSCHIE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CCC2=CC=C(C=C2)O |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=C(C=C2)O |
Other CAS RN |
59586-27-5 |
synonyms |
4-(2-(3-methoxyphenyl)ethyl)phenol 4-hydroxy-3'-methoxybibenzyl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



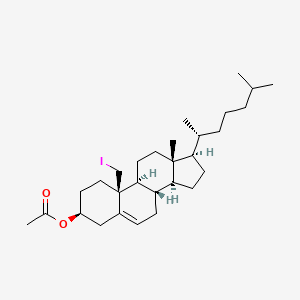
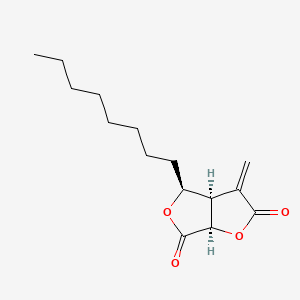
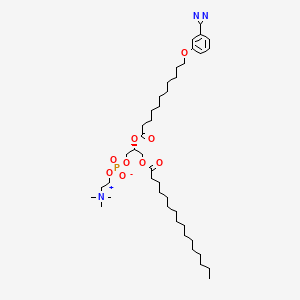
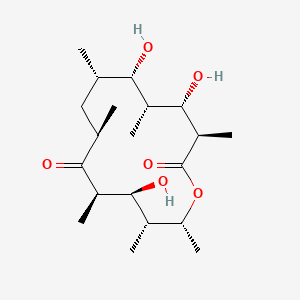
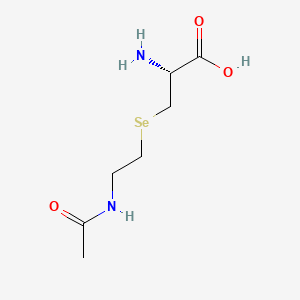
![(1R,9R,13R)-1,13-Diethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1208701.png)
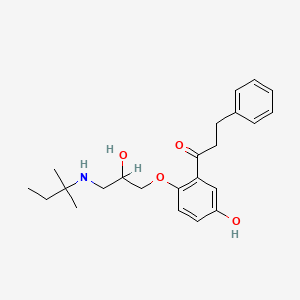
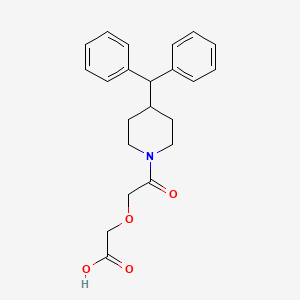
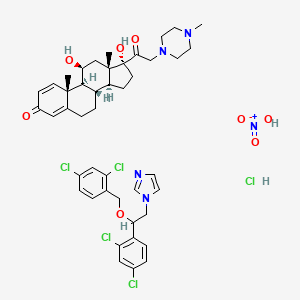
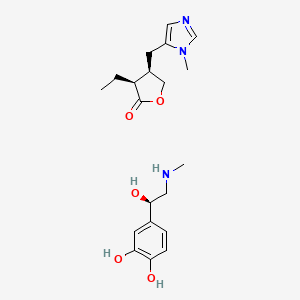
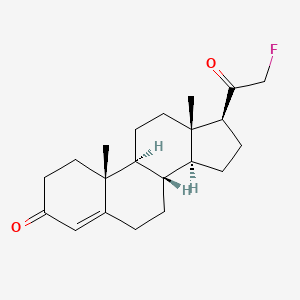
![2-Amino-3-[[5-(2-amino-2-carboxyethyl)-2,3-dihydroxyphenyl]thio]propionic acid](/img/structure/B1208712.png)
